3-Methyl-1-(phenylsulfonyl)piperidine

Description

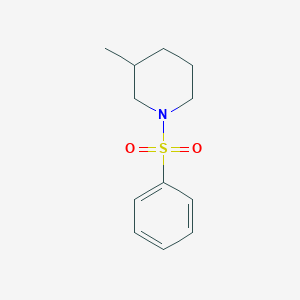

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-3-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-11-6-5-9-13(10-11)16(14,15)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXPKIULJSHENU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Methyl-1-(phenylsulfonyl)piperidine chemical structure

Technical Whitepaper: 3-Methyl-1-(phenylsulfonyl)piperidine

Scaffold Analysis, Synthetic Methodology, and Medicinal Chemistry Applications [1]

Executive Summary

This technical guide analyzes 3-Methyl-1-(phenylsulfonyl)piperidine , a structural motif belonging to the N-sulfonylpiperidine class. In modern drug discovery, this structure serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.[2][3] Its utility spans Fragment-Based Drug Discovery (FBDD), where it acts as a lipophilic linker, to specific applications in GPCR modulation (e.g., CCR5, opioid receptors) and enzyme inhibition (e.g., 11

Chemical Identity & Structural Analysis

The molecule consists of a piperidine ring substituted with a methyl group at the C3 position and a phenylsulfonyl group at the nitrogen (N1) position.

| Property | Data |

| IUPAC Name | 3-Methyl-1-(benzenesulfonyl)piperidine |

| Molecular Formula | |

| Molecular Weight | 239.34 g/mol |

| Chiral Center | C3 (Enantiomers: R and S) |

| LogP (Predicted) | ~2.3 (Moderate Lipophilicity) |

| H-Bond Acceptors | 2 (Sulfonyl oxygens) |

| H-Bond Donors | 0 |

| Rotatable Bonds | 2 (S-N, S-C bonds) |

Stereochemical Considerations: The 3-methyl substituent introduces chirality. The biological activity of this scaffold is often stereoselective. For example, in certain opioid modulators, the (3R) isomer may exhibit distinct binding kinetics compared to the (3S) isomer due to the spatial orientation of the methyl group within the receptor's hydrophobic pocket.

Synthetic Methodology

The synthesis of 3-Methyl-1-(phenylsulfonyl)piperidine follows a classic nucleophilic substitution pathway (sulfonylation). Below is a field-validated protocol designed for high yield and purity without requiring column chromatography for the initial crude.

Mechanism of Action

The secondary amine of 3-methylpiperidine acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. The base (Triethylamine) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Protocol: Sulfonylation of 3-Methylpiperidine

Reagents:

-

3-Methylpiperidine (1.0 equiv)

-

Benzenesulfonyl chloride (1.1 equiv)

-

Triethylamine (

, 1.5 equiv) or Pyridine -

Dichloromethane (DCM) (Solvent, 0.2 M concentration)

-

DMAP (Catalytic, 0.1 equiv - optional for sluggish reactions)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methylpiperidine (10 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Add Triethylamine (15 mmol). Cool the solution to

using an ice bath to control the exotherm. -

Sulfonylation: Dropwise, add Benzenesulfonyl chloride (11 mmol) dissolved in a small volume of DCM. Rationale: Slow addition prevents localized overheating and side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

-

Validation Point: Monitor by TLC (System: Hexane/EtOAc 3:1). The starting amine spot (ninhydrin active) must disappear; the product will be UV active.

-

-

Quenching & Workup (Self-Validating Purification):

-

Wash 1 (Acidic): Wash organic layer with 1N HCl (2 x 20 mL). Purpose: Removes unreacted amine and pyridine/TEA.

-

Wash 2 (Basic): Wash with sat.

(2 x 20 mL). Purpose: Hydrolyzes and removes excess benzenesulfonyl chloride as water-soluble sulfonate. -

Wash 3 (Neutral): Wash with Brine, dry over anhydrous

, and filter.

-

-

Isolation: Concentrate in vacuo to yield the crude sulfonamide. Recrystallize from Ethanol/Hexane if necessary.

Visualization of Synthetic Logic

The following diagram illustrates the reaction pathway and the logical flow of the workup procedure, highlighting how impurities are systematically removed.

Figure 1: Synthetic workflow for N-sulfonylation, detailing the reaction mechanism and the specific extraction steps required to ensure high purity without chromatography.

Medicinal Chemistry Applications

The 3-Methyl-1-(phenylsulfonyl)piperidine scaffold is not merely a solvent or reagent; it is a pharmacophore used to probe biological targets.

A. Structure-Activity Relationship (SAR)

-

Sulfonyl Group (

): Acts as a hydrogen bond acceptor and introduces a "kink" in the molecule, orienting the phenyl and piperidine rings in a specific geometry (often L-shaped). This mimics the transition state of peptide bond hydrolysis in some protease inhibitors. -

Piperidine Ring: Provides a lipophilic core that fits into hydrophobic pockets (e.g., in GPCRs).

-

3-Methyl Substituent:

-

Conformational Lock: The methyl group restricts the conformational flexibility of the piperidine ring, often favoring one chair conformation over the other.

-

Selectivity Filter: In 11

-HSD1 inhibitors, small alkyl groups at the 3-position can drastically improve selectivity over 11

-

B. Target Classes

-

11

-Hydroxysteroid Dehydrogenase Type 1 (11 -

Chemokine Receptor 5 (CCR5): Derivatives of phenylsulfonyl piperidines have been explored as CCR5 antagonists for HIV treatment. The basic nitrogen (if not fully sulfonylated) or the sulfonyl group interacts with acidic residues (e.g., Glu283) in the receptor transmembrane domain.

-

Opioid Receptors: 3-methylpiperidine is a substructure of fentanyl and meperidine. Sulfonylated analogs modulate affinity, often shifting selectivity between

(mu) and

Analytical Characterization

To validate the synthesis of 3-Methyl-1-(phenylsulfonyl)piperidine, the following analytical signatures are expected:

-

1H NMR (CDCl3, 400 MHz):

- 7.7–7.5 (m, 5H, Phenyl protons).

-

3.6–3.4 (m, 2H, Piperidine

-

2.4–2.2 (m, 2H, Piperidine

-

0.9 (d, 3H,

-

Mass Spectrometry (ESI+):

- calc: 240.10, observed: 240.1.

-

Characteristic fragmentation: Loss of

group.

References

-

BenchChem Technical Support. (2025).[3] The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. BenchChem. Link

-

Mishra, S., et al. (2023).[4][5] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society, 145, 14221-14226.[4] Link[4]

-

Izzo, F., et al. (2017).[6] "A New, Practical One-Pot Synthesis of Unprotected Sulfonimidamides." Chemistry – A European Journal, 23(60), 15189-15193. Link

-

PubChem. (n.d.).[7] Compound Summary: (3S)-3-(3-(Methylsulfonyl)phenyl)piperidine.[7] National Library of Medicine. Link

-

ChemicalBook. (n.d.). Product: 3-methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile.[8] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 5. thieme-connect.de [thieme-connect.de]

- 6. 1-(苯基亚硫酰基)哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. (3S)-3-(3-(Methylsulfonyl)phenyl)piperidine | C12H17NO2S | CID 10466781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile CAS#: 83863-65-4 [m.chemicalbook.com]

Chemo-Metric Profiling: 3-Methyl-1-(phenylsulfonyl)piperidine

Technical Monograph & Characterization Standard

Part 1: Executive Summary & Molecular Identity

In the context of fragment-based drug discovery (FBDD), 3-Methyl-1-(phenylsulfonyl)piperidine represents a classic "privileged scaffold." The sulfonamide linkage provides metabolic stability and hydrogen bond acceptor capabilities, while the 3-methylpiperidine moiety introduces chirality and steric bulk that can lock conformations in protein active sites (e.g., GPCRs or ion channels).

This guide provides the definitive physicochemical profile and synthesis logic for this compound. Unlike generic database entries, this document focuses on the causality of the chemical behavior—why the molecule fragments the way it does in MS, and how to control its regiochemistry during synthesis.

Physicochemical Specifications

| Property | Value | Technical Note |

| IUPAC Name | 3-Methyl-1-(benzenesulfonyl)piperidine | Often referred to as N-phenylsulfonyl-3-pipecoline. |

| Molecular Formula | C₁₂H₁₇NO₂S | Carbon (60.2%), Hydrogen (7.16%), Nitrogen (5.85%), Sulfur (13.40%). |

| Molecular Weight | 239.33 g/mol | Average mass for stoichiometric calculations. |

| Monoisotopic Mass | 239.09800 Da | Critical for High-Resolution Mass Spectrometry (HRMS) extraction windows (Tolerance ±5 ppm). |

| LogP (Calculated) | ~2.6 - 2.9 | Lipophilic; crosses blood-brain barrier (BBB) effectively. |

| H-Bond Acceptors | 2 | Sulfonyl oxygens ( |

| H-Bond Donors | 0 | The nitrogen lone pair is delocalized into the sulfonyl group, removing basicity. |

Part 2: Synthetic Architecture (The "Why" and "How")

The synthesis of 3-Methyl-1-(phenylsulfonyl)piperidine follows a nucleophilic substitution pathway (Schotten-Baumann conditions). While the reaction is elementary, the process control determines the impurity profile.

The Reaction Mechanism

The nitrogen atom of 3-methylpiperidine acts as a nucleophile, attacking the sulfur of benzenesulfonyl chloride.

-

Criticality: The reaction generates HCl. If not neutralized, the HCl will protonate the remaining unreacted piperidine, rendering it non-nucleophilic and stalling the reaction.

-

Solution: An auxiliary base (Triethylamine or Pyridine) or a biphasic system (

/DCM) is mandatory to scavenge protons.

Optimized Protocol

-

Reagents: 3-Methylpiperidine (1.0 eq), Benzenesulfonyl chloride (1.1 eq), Triethylamine (1.5 eq).

-

Solvent: Dichloromethane (DCM) – chosen for high solubility of the sulfonyl chloride and ease of workup.

Step-by-Step Methodology:

-

Charge: Dissolve 3-methylpiperidine in anhydrous DCM under

atmosphere. Cool to 0°C.-

Reasoning: Cooling controls the exotherm of the sulfonylation; high temps can lead to disulfonylation side products or degradation.

-

-

Addition: Add Triethylamine (TEA). Then, add Benzenesulfonyl chloride dropwise over 20 minutes.

-

Self-Validating Check: Monitor internal temperature. If temp rises >5°C, slow addition.

-

-

Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

-

Validation: TLC (Hexane/EtOAc 3:1) should show disappearance of the amine (ninhydrin stain active) and appearance of a UV-active product spot.

-

-

Workup: Wash with 1M HCl (removes unreacted amine/TEA), then Sat.

(removes benzenesulfonic acid hydrolysis product), then Brine. -

Isolation: Dry organic layer over

, filter, and concentrate in vacuo.

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic logic for sulfonamide formation, highlighting impurity removal steps.

Part 3: Analytical Assurance (MS & NMR)

To validate the identity of 3-Methyl-1-(phenylsulfonyl)piperidine, we rely on orthogonal data sets.

Mass Spectrometry (ESI+) Logic

In Electrospray Ionization (ESI), sulfonamides form stable protonated molecular ions

-

Parent Ion: m/z 240.1 (

). -

Primary Fragment (m/z 141): Cleavage of the S-N bond is common, but often the charge stays with the sulfonyl moiety (

). -

Secondary Fragment (m/z 77): The phenyl cation (

), typical of aromatic sulfonyls. -

Piperidine Fragment (m/z 98): The 3-methylpiperidine cation, if charge retention favors the amine.

Fragmentation Pathway Diagram

Figure 2: ESI+ Fragmentation logic. The presence of m/z 141 and 77 confirms the phenylsulfonyl core.

NMR Interpretation (Proton ¹H)

The NMR spectrum provides the "fingerprint" for the 3-methyl substitution.

-

Aromatic Region (7.5 - 7.9 ppm): 5 protons. A split pattern (2+3) typical of a monosubstituted benzene ring (ortho vs meta/para).

-

Piperidine Ring (Alpha Protons, ~3.6 ppm): The protons adjacent to the nitrogen are deshielded by the electron-withdrawing sulfonyl group. They will appear as multiplets.

-

Methyl Group (~0.9 ppm): A distinct doublet . This is the critical purity check. If you see a singlet, you may have the wrong isomer or impurity.

Part 4: Biological Context & Lipinski Compliance[1]

For drug development professionals, this molecule is a "Rule of 5" compliant building block.[1]

-

MW (239.33) < 500: Pass.

-

LogP (~2.8) < 5: Pass.

-

H-Bond Donors (0) < 5: Pass.

-

H-Bond Acceptors (2) < 10: Pass.

Application Note: The lack of H-bond donors makes this molecule highly permeable across membranes. It is frequently used as a core scaffold to rigidify the position of the phenyl ring relative to the basic amine pharmacophore in GPCR ligands.

References

-

Lipinski, C. A., et al. (1997).[2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

-

PubChem Database. (2023). "Compound Summary: Sulfonamide Derivatives." National Library of Medicine.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Standard reference for Schotten-Baumann sulfonylation mechanism). Oxford University Press.

-

BenchChem Application Notes. (2025). "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." (General reference for piperidine fragmentation patterns).

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the N-Sulfonylation of Piperidines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Sulfonylpiperidines

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its N-functionalization is a critical strategy for modulating the physicochemical and pharmacological properties of lead compounds. Among the various N-functionalizations, N-sulfonylation holds a prominent place. The resulting N-sulfonylpiperidines, a class of sulfonamides, are not only stable and synthetically accessible but also exhibit a wide range of biological activities, including antibacterial properties.[2] This guide provides a detailed overview of the general procedure for the N-sulfonylation of piperidines, delving into the underlying mechanism, a step-by-step protocol, and key considerations for successful synthesis.

Core Principles: Mechanism and Reagent Selection

The N-sulfonylation of piperidines is a classic nucleophilic substitution reaction. The reaction proceeds via the nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic sulfur atom of a sulfonyl chloride. This process is typically facilitated by a base to neutralize the hydrochloric acid byproduct.

Reaction Mechanism

The generally accepted mechanism involves the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the piperidine attacks the electron-deficient sulfur atom of the sulfonyl chloride. This forms a tetracoordinate intermediate.

-

Leaving Group Departure: The chloride ion, being a good leaving group, departs, resulting in the formation of a sulfonylammonium salt intermediate.

-

Deprotonation: A base removes the proton from the nitrogen atom, yielding the final N-sulfonylpiperidine product and the protonated base.[3][4]

This straightforward mechanism allows for a high degree of predictability and control over the reaction.

Choosing Your Reagents: A Scientist's Perspective

The success of an N-sulfonylation reaction hinges on the judicious selection of the sulfonylating agent, base, and solvent.

| Reagent Class | Common Examples | Key Considerations |

| Piperidine Substrate | Piperidine, substituted piperidines | Steric hindrance around the nitrogen can affect reaction rates. Functional groups on the piperidine ring should be stable to the reaction conditions. |

| Sulfonylating Agent | Arylsulfonyl chlorides (e.g., tosyl chloride, benzenesulfonyl chloride), Alkylsulfonyl chlorides (e.g., mesyl chloride) | The electronic nature of the substituent on the sulfonyl chloride can influence its reactivity. Aromatic sulfonyl chlorides are generally more stable and easier to handle. |

| Base | Tertiary amines (e.g., triethylamine, diisopropylethylamine), Pyridine, Inorganic bases (e.g., potassium carbonate, sodium carbonate) | The choice of base is critical. Tertiary amines are commonly used to scavenge the HCl produced. Pyridine can also act as a nucleophilic catalyst. Inorganic bases are suitable for reactions where the piperidine salt is the starting material. |

| Solvent | Aprotic solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN)), Protic solvents (e.g., ethanol) in some cases | The solvent should be inert to the reactants and capable of dissolving them. DCM is a common choice due to its inertness and ease of removal. |

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the N-sulfonylation of piperidines.

Caption: General workflow for the N-sulfonylation of piperidines.

Detailed Experimental Protocol: N-Tosylation of Piperidine

This protocol provides a step-by-step guide for the synthesis of 1-(p-tolylsulfonyl)piperidine, a representative N-sulfonylpiperidine.

Materials and Equipment

-

Piperidine

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Standard laboratory glassware

Procedure

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq) and anhydrous dichloromethane (DCM) to make a 0.2 M solution.

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the flask to 0 °C in an ice bath.

-

-

Addition of Sulfonyl Chloride:

-

In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the p-toluenesulfonyl chloride solution dropwise to the stirred piperidine solution at 0 °C over 10-15 minutes. A white precipitate of triethylammonium chloride may form.

-

-

Reaction Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup:

-

Once the reaction is complete, quench the reaction by adding deionized water to the flask.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its identity and purity.

-

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Inactive sulfonyl chloride (hydrolyzed)- Insufficient base- Low reactivity of piperidine | - Use fresh, high-purity sulfonyl chloride.- Ensure the correct stoichiometry of the base.- For less reactive piperidines, consider using a more reactive sulfonylating agent or a stronger base. Increasing the reaction temperature may also be beneficial. |

| Formation of multiple products | - Bis-sulfonylation (if a primary amine is present)- Side reactions with other functional groups | - This is generally not an issue with secondary amines like piperidine.[3]- Protect sensitive functional groups on the piperidine ring before sulfonylation. |

| Difficult purification | - Co-elution of product and starting material- Presence of triethylammonium chloride in the crude product | - Optimize the mobile phase for column chromatography.- Ensure thorough aqueous workup to remove the salt. |

Conclusion

The N-sulfonylation of piperidines is a robust and versatile reaction that is fundamental to the synthesis of a wide array of biologically active molecules. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize N-sulfonylpiperidines with high yields and purity. This guide provides a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

-

RSC. (n.d.). Mechanistic proposal for the sulfonylation of amines. Royal Society of Chemistry. Retrieved from

-

Pasha, M. A., et al. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized. CORE. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Chemistry LibreTexts. Retrieved from [Link]

-

ACS Publications. (2025). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Piperidine-1-sulfonyl chloride (96%). Amerigo Scientific. Retrieved from [Link]

-

The Aquila Digital Community. (n.d.). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community. Retrieved from [Link]

-

PubMed. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of N‐Benzyl piperidine 1 a with various Sulfonyl Hydrazide.... ResearchGate. Retrieved from [Link]

-

PMC. (n.d.). Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. PMC. Retrieved from [Link]

-

Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. ResearchGate. Retrieved from [Link]

-

PMC. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. PMC. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine-1-sulfonyl chloride. PubChem. Retrieved from [Link]

-

MDPI. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. MDPI. Retrieved from [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. MDPI. Retrieved from [Link]

-

PMC. (2020). Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. PMC. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. ResearchGate. Retrieved from [Link]

-

Journal of the American Chemical Society. (2023). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. Retrieved from [Link]

-

RSC Publishing. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Retrieved from [Link]

-

ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Retrieved from [Link]

-

PubMed. (2013). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). PubMed. Retrieved from [Link]

-

ResearchGate. (2025). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) | Request PDF. ResearchGate. Retrieved from [Link]

Sources

Application Notes & Protocols: 3-Methyl-1-(phenylsulfonyl)piperidine as a Versatile Chiral Intermediate

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2][3] The introduction of stereocenters into the piperidine ring can profoundly influence a molecule's pharmacological properties, often leading to enhanced potency, improved selectivity for its biological target, and optimized pharmacokinetic profiles.[4] Consequently, the development of robust and efficient methods for accessing enantiomerically pure substituted piperidines is a critical endeavor in drug development.

3-Methyl-1-(phenylsulfonyl)piperidine serves as a valuable chiral intermediate for this purpose. The methyl group at the 3-position introduces a key stereocenter, while the N-phenylsulfonyl (benzenesulfonyl) group acts as a versatile protecting group.[5] This group deactivates the piperidine nitrogen towards many reagents, preventing unwanted side reactions, while its electron-withdrawing nature can influence the reactivity of the ring itself.[6] This guide provides a comprehensive overview of the synthesis, resolution, and application of 3-methyl-1-(phenylsulfonyl)piperidine, offering detailed protocols for researchers in synthetic and medicinal chemistry.

Part 1: Synthesis and Chiral Resolution

The journey to utilizing this chiral intermediate begins with the preparation of the racemic compound, followed by its separation into individual enantiomers. While direct asymmetric syntheses are emerging, classical resolution remains a widely practiced, reliable, and scalable method.[7][8]

Workflow for Generating Enantiopure 3-Methyl-1-(phenylsulfonyl)piperidine

Caption: Overall workflow from racemic synthesis to isolated enantiomers.

Protocol 1: Synthesis of Racemic 3-Methyl-1-(phenylsulfonyl)piperidine

This protocol details the protection of commercially available racemic 3-methylpiperidine. The phenylsulfonyl group provides stability and is crucial for subsequent resolution and synthetic manipulations.

Materials:

-

Racemic 3-methylpiperidine

-

Benzenesulfonyl chloride

-

Triethylamine (Et3N) or Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

-

Dissolve racemic 3-methylpiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.

-

Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution. Causality Note: This addition is performed slowly at 0 °C to control the exothermic reaction and prevent side product formation.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine. Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining unreacted benzenesulfonyl chloride (as sulfonic acid) and HCl.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield racemic 3-methyl-1-(phenylsulfonyl)piperidine as a solid.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This is the most common and effective method for resolving racemic amines.[9] It involves reacting the racemic sulfonamide with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

Materials:

-

Racemic 3-methyl-1-(phenylsulfonyl)piperidine

-

Chiral resolving agent (e.g., (R)-(-)-Mandelic acid, Di-p-toluoyl-D-tartaric acid)

-

Suitable solvent system (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate - requires screening)

-

1 M Sodium hydroxide (NaOH)

-

Diethyl ether or Ethyl acetate

-

Buchner funnel and filter paper

Procedure:

-

Salt Formation: Dissolve the racemic 3-methyl-1-(phenylsulfonyl)piperidine (1.0 eq) in a minimal amount of a hot solvent (e.g., ethanol). In a separate flask, dissolve the chiral resolving agent (0.5 eq) in the same hot solvent. Causality Note: Using 0.5 equivalents of the resolving agent is theoretically sufficient to resolve the entire racemate, as one equivalent of the acid will react with one equivalent of the amine base from the racemic mixture.

-

Slowly add the hot solution of the resolving agent to the solution of the racemate.

-

Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in a refrigerator (4 °C) or freezer (-20 °C) for several hours to days.[9]

-

Fractional Crystallization: Collect the formed crystals (the less soluble diastereomeric salt) by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. This is the first crop.

-

Concentrate the mother liquor and cool it again to obtain subsequent crops of crystals. The purity of each crop should be checked.

-

Liberation of the Enantiomer: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., diethyl ether).

-

Add 1 M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). This neutralizes the chiral acid and liberates the free sulfonamide into the organic layer.

-

Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the enantiomerically enriched 3-methyl-1-(phenylsulfonyl)piperidine.

-

Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the product using an appropriate analytical method (see Part 3).

Part 2: Applications in Asymmetric Synthesis

Once obtained in high enantiomeric purity, 3-methyl-1-(phenylsulfonyl)piperidine becomes a powerful building block. The fixed stereocenter at C3 can direct the stereochemical outcome of reactions at other positions on the piperidine ring. The final step is often the removal of the phenylsulfonyl group to unveil the chiral 3-methylpiperidine core, a key component in many bioactive molecules like the analgesic Brifentanil.[10]

Hypothetical Synthetic Application: Diastereoselective Alkylation

This workflow illustrates how the chiral intermediate can be used to synthesize a more complex, polysubstituted piperidine derivative.

Caption: Synthetic route utilizing the chiral intermediate for diastereoselective functionalization.

Protocol 3: Deprotection of the Phenylsulfonyl Group

The removal of the N-phenylsulfonyl group is a critical final step. Conditions must be chosen that do not compromise the stereochemical integrity of the product. Reductive cleavage is a common and effective strategy.[11]

Materials:

-

N-phenylsulfonylated piperidine derivative

-

Magnesium (Mg) turnings

-

Methanol (MeOH)

-

Ammonium chloride (NH4Cl) solution

-

Sonicator bath

-

Standard workup glassware

Procedure:

-

To a solution of the N-phenylsulfonyl piperidine (1.0 eq) in anhydrous methanol, add magnesium turnings (e.g., 10 eq).

-

Place the reaction flask in a sonicator bath and sonicate at room temperature. Causality Note: Sonication helps to activate the surface of the magnesium and initiate the reductive cleavage.

-

Monitor the reaction by TLC/LC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Filter the mixture through a pad of Celite® to remove magnesium salts.

-

Concentrate the filtrate to remove most of the methanol.

-

Perform a standard aqueous workup: dilute with water, basify with NaOH if necessary, and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the deprotected chiral piperidine.

Part 3: Analytical Methods for Enantiomeric Purity

Accurately determining the enantiomeric excess (ee) is crucial to validate the success of the resolution and to ensure the quality of the chiral intermediate.[12] Several methods are available, with chiral High-Performance Liquid Chromatography (HPLC) being the most common.[9]

Comparison of Analytical Methods

| Method | Principle | Sample Preparation | Advantages | Limitations |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[9][12] | Often requires N-derivatization to add a UV-active chromophore (e.g., benzoylation). | Robust, reliable, widely available, excellent for both analytical and preparative scales.[9] | Derivatization adds a step; method development can be time-consuming. |

| Chiral GC | Separation of volatile enantiomers on a chiral column (e.g., cyclodextrin-based).[9] | Requires derivatization to increase volatility (e.g., acylation). | High resolution, very high sensitivity (especially with FID). | Limited to thermally stable and volatile compounds. |

| NMR Spectroscopy | Use of a chiral solvating or derivatizing agent (e.g., Mosher's acid) to convert enantiomers into diastereomers with distinct NMR signals.[12] | Direct addition of the chiral agent to the NMR sample. | Rapid analysis, no separation needed, can sometimes determine absolute configuration. | Lower sensitivity, requires high purity samples, peak overlap can be an issue. |

Protocol 4: General Workflow for ee Determination by Chiral HPLC

-

Derivatization (If Necessary): React a small sample of the resolved 3-methyl-1-(phenylsulfonyl)piperidine with a UV-active reagent (e.g., benzoyl chloride) under basic conditions to form the corresponding amide. Work up to isolate the derivatized product.

-

Method Development: Screen various polysaccharide-based chiral columns (e.g., Chiralpak® series) with different mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol) to find conditions that provide baseline separation of the two enantiomer peaks.[9] Troubleshooting Note: If peak tailing occurs with basic analytes, add a small amount (0.1%) of an amine modifier like diethylamine (DEA) to the mobile phase.[9]

-

Analysis: Prepare a solution of the derivatized sample in the mobile phase. Inject a small volume onto the chiral HPLC system.

-

Data Processing: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100

References

-

ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link][4]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link][2]

-

MDPI Encyclopedia. (2023). Pharmacological Applications of Piperidine Derivatives. MDPI. [Link][3]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link][7]

-

Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc.[Link][8]

-

Felpin, F.-X., et al. (2006). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry. [Link][11]

-

Feldman, P. L., et al. (1992). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry. [Link][10]

-

DTIC. (2025). Piperidine Synthesis. Defense Technical Information Center. [Link][13]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link][5]

-

Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link][14]

-

Carretero, J. C., et al. (2009). The phenylsulfonyl group as a temporal regiochemical controller in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Angewandte Chemie International Edition. [Link][6]

Sources

- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. Protective Groups [organic-chemistry.org]

- 6. The phenylsulfonyl group as a temporal regiochemical controller in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

Reagents and Protocols for the Sulfonylation of Piperidines

An Application Guide for Medicinal Chemists

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the reagents, mechanisms, and protocols for the formation of sulfonamide bonds with piperidine substrates. As a core structural motif in medicinal chemistry, the N-sulfonylpiperidine group offers a unique combination of stability, hydrogen bonding capability, and steric influence, making its efficient synthesis a critical skill.[1][2] This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

The Strategic Importance of the N-Sulfonylpiperidine Moiety

The sulfonamide functional group is a cornerstone in drug design, prized for its metabolic stability, strong electron-withdrawing nature, and ability to act as a hydrogen bond donor.[1] When appended to a piperidine ring—a ubiquitous scaffold in pharmaceuticals for its favorable pharmacokinetic properties—the resulting N-sulfonylpiperidine moiety allows chemists to modulate lipophilicity, introduce specific steric bulk, and engage in critical interactions with biological targets. The synthesis of this bond is, therefore, a frequently encountered and essential transformation in the development of novel therapeutics.[3]

The Core Reaction: Mechanism and Key Reagents

The most fundamental and widely practiced method for constructing a sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine.[4][5][6] In the context of this guide, the secondary amine is piperidine.

Mechanism of Action

The reaction proceeds via a nucleophilic substitution pathway at the electrophilic sulfur center of the sulfonyl chloride. The lone pair of electrons on the piperidine nitrogen attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to form the stable sulfonamide bond. A base is required to neutralize the hydrochloric acid (HCl) generated as a byproduct, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic.[6][7][8]

Figure 2: Workflow for a classic sulfonylation reaction.

Materials:

-

Piperidine (1.0 eq)

-

Benzenesulfonyl chloride (1.05 eq)

-

Pyridine (1.5 eq) or Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM. Dissolve piperidine (1.0 eq) and pyridine (1.5 eq). [8]Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve benzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred piperidine solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed.

-

Workup: Dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine) and brine. [9]5. Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification & Characterization: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzenesulfonylpiperidine. Characterize the final product using NMR spectroscopy and mass spectrometry.

This modern protocol circumvents the need to handle often unstable sulfonyl chlorides by generating the sulfonylating agent in situ from a stable arylboronic acid and an SO₂ surrogate. [5] Materials:

-

Arylboronic Acid (1.5 eq)

-

Potassium Metabisulfite (K₂S₂O₅) as SO₂ source (1.0 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (3 mol%)

-

Copper(II) Acetate (Cu(OAc)₂) (2.0 eq)

-

1,4-Dioxane

-

Piperidine (1.2 eq)

-

Pyridine (for weakly nucleophilic amines, if needed)

Procedure:

-

Reaction Setup: In an oven-dried vial, combine the arylboronic acid (1.5 eq), K₂S₂O₅ (1.0 eq), Pd(OAc)₂ (3 mol%), and Cu(OAc)₂ (2.0 eq).

-

Solvent and Degassing: Add 1,4-dioxane. Seal the vial and thoroughly degas the mixture by bubbling argon through it for 10-15 minutes.

-

Chlorosulfonylation: Heat the reaction mixture to 100 °C and stir for 12-24 hours. This step forms the aryl sulfonyl chloride intermediate in situ.

-

Amination: Cool the reaction mixture to room temperature. Add piperidine (1.2 eq) directly to the crude reaction mixture. [5]If the piperidine derivative is particularly non-nucleophilic, the addition of pyridine may be required to facilitate the reaction. [5]5. Reaction and Workup: Stir the mixture at room temperature for an additional 2-6 hours. After completion (monitored by TLC or LC-MS), dilute with ethyl acetate and wash with water and brine.

-

Isolation and Purification: Dry the organic layer, concentrate, and purify by flash column chromatography as described in Protocol 1.

Alternative Methodologies: The Fukuyama-Mitsunobu Reaction

While the above protocols describe the direct formation of the S-N bond, the Fukuyama-Mitsunobu reaction offers an alternative strategy, particularly for creating N,N-dialkylated sulfonamides. This reaction involves the N-alkylation of a pre-formed sulfonamide. For instance, a primary sulfonamide (R-SO₂NH₂) could first be synthesized and then reacted with a piperidine-derived alcohol under Mitsunobu conditions (typically using triphenylphosphine and an azodicarboxylate like DIAD or DEAD) to form the N-sulfonylpiperidine. [10][11]This method is advantageous for complex molecules where direct sulfonylation is challenging. [11][12]

Field-Proven Insights and Troubleshooting

-

Choice of Base: Pyridine is often preferred as it can also act as a nucleophilic catalyst. However, its removal during workup requires an acidic wash. [6][7]Non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are effective HCl scavengers but do not offer catalytic benefits. [4][13]If the amine starting material is inexpensive, it can be used in excess (2 equivalents) to act as both the nucleophile and the base. [7]* Disulfonylation: Primary amines can sometimes undergo double sulfonylation. While this is not an issue for secondary amines like piperidine, it is a critical consideration when working with primary amine substrates. Using the amine as the limiting reagent can help mitigate this.

-

Reactivity of Sulfonyl Chloride: Electron-withdrawing groups on the aryl ring of the sulfonyl chloride (e.g., nitro, chloro groups) increase its electrophilicity and reactivity. [14]Conversely, electron-donating groups decrease reactivity. Adjust reaction times and temperatures accordingly.

-

Monitoring the Reaction: TLC is a simple and effective way to monitor the reaction. The sulfonamide product is typically less polar than the starting amine. Staining with potassium permanganate can help visualize both spots.

Conclusion

The formation of an N-sulfonylpiperidine linkage is a robust and versatile transformation in synthetic chemistry. Mastery of the classic sulfonylation reaction using sulfonyl chlorides provides a reliable foundation, while an understanding of modern, palladium-catalyzed one-pot procedures offers powerful alternatives for complex targets. By carefully selecting reagents and reaction conditions based on the principles outlined in this guide, researchers can efficiently and reproducibly synthesize these valuable motifs for application in drug discovery and development.

References

- Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.

- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. MDPI. (2022-10-17).

- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.

- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. (2023-09-28).

- Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016-08-01).

- Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve. (2024-12-06).

- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC.

- The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press.

- Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.

- PIPERIDINE-1-SULFONYL CHLORIDE | 35856-62-3. ChemicalBook. (2026-01-13).

- Synthesis routes of Piperidine-1-sulfonyl Chloride. Benchchem.

- Application Note – Mitsunobu. Sigma-Aldrich.

- Microwave Chemistry: Unsymmetric Sulfonamides, Pd-Catalyzed Amination, Suzuki-Couplings with Organotrifluoroborates, 1-Alkyl-4-Imidazolecarboxylates. (2005-12-15).

- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. ResearchGate.

- Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. (2024-12-06).

- Mitsunobu reaction using sulfonamide or sulfonyl hydrazine act as nucleophiles …. ResearchGate.

- Which catalyst is the most efficient in the synthesis of sulfonamide?. ResearchGate. (2022-03-28).

- Heteroaryl sulfonamide synthesis: scope and limitations. Organic & Biomolecular Chemistry (RSC Publishing).

- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters. ACS Publications. (2020-11-25).

- Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal.

- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.

- 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. (2020-05-18).

- Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides | The Journal of Organic Chemistry. ACS Publications - ACS.org. (2019-12-16).

- In situ formation of sulfonyl azides 1, 2 and residence times employed.... ResearchGate.

- Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher. (2016-04-24).

- Sulfonamide. Wikipedia.

- Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. PMC. (2022-08-23).

- Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines | Request PDF. ResearchGate.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. ACS Publications. (2023-09-20).

- (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate.

-

. Available at:

- Photoredox-Catalyzed Preparation of Sulfones Using Bis- Piperidine Sulfur Dioxide. University of Cambridge.

- Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. ResearchGate.

- Buy 4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride | 1365988-25-5. Smolecule. (2024-04-14).

- Mechanistic Study of In Situ Generation and of Use Methanesulfonyl Azide as a Diazo Transfer Reagent with Real. (2019-05-07).

- Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group.

- Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ijarsct.

- A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus. Benchchem.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. ACS Publications. (2023-09-20).

- US7772403B2 - Process to prepare sulfonyl chloride derivatives. Google Patents.

- Piperidine-4-sulfonic acid 72450-62-5. Sigma-Aldrich.

- Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv.

- Heteroaryl sulfonamide synthesis: Scope and limitations | Request PDF. ResearchGate.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cbijournal.com [cbijournal.com]

- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonamide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis routes of Piperidine-1-sulfonyl Chloride [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Solvent Selection & Optimization for Benzenesulfonyl Chloride Reactions

Executive Summary

Benzenesulfonyl chloride (BSC) is a cornerstone electrophile in medicinal chemistry for synthesizing sulfonamides and sulfonate esters. Historically, dichloromethane (DCM) has been the default solvent due to its high solubility and volatility. However, with tightening EPA regulations (TSCA Section 6(a)) and the pharmaceutical industry's shift toward Green Chemistry, researchers must adopt sustainable, high-performance alternatives.

This guide provides a validated framework for selecting solvents that maximize yield while minimizing hydrolysis and toxicity.[1] We present 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) as superior replacements for DCM, alongside optimized protocols for the classic Schotten-Baumann conditions.[1]

Mechanistic Considerations: The "Kinetic Race"

The success of a sulfonylation reaction relies on a kinetic race between the desired nucleophile (amine/alcohol) and the background nucleophile (water/hydroxide).

The Electrophilic Competition

BSC reacts via an associative

-

Aminolysis (Desired): Generally fast (

). -

Hydrolysis (Undesired): Slower (

), but becomes significant if the amine is sterically hindered or if the reaction temperature is uncontrolled.

Pathway Visualization

The following diagram illustrates the competing pathways and the critical role of the base/solvent system in directing the outcome.

Figure 1: Mechanistic pathways for BSC. The goal is to maximize the blue path (Aminolysis) while suppressing the red path (Hydrolysis).

Solvent Selection Matrix

The following table synthesizes data from GSK and Pfizer solvent selection guides, adapted specifically for sulfonyl chloride reactivity.

| Solvent Class | Solvent | Green Score | Solubility (BSC) | Water Miscibility | Recommendation |

| Chlorinated | Dichloromethane (DCM) | 🔴 Poor | Excellent | Immiscible | Avoid. Toxic, regulated, difficult to dry completely.[1] |

| Esters | Ethyl Acetate (EtOAc) | 🟢 Good | Good | Low | First Choice. Non-toxic, easy workup, suppresses hydrolysis. |

| Ethers | 2-MeTHF | 🟢 Excellent | Excellent | Low | Best for Process. Higher BP than THF, separates cleanly from water.[1] |

| Ethers | THF | 🟡 Moderate | Excellent | Miscible | Use with Caution. Water miscibility makes extractive workup harder.[1] |

| Aqueous | Water/Acetone | 🟢 Good | Poor (Biphasic) | Miscible | Ideal for Schotten-Baumann. Use for inorganic bases.[1] |

Validated Experimental Protocols

Protocol A: The "Modern Green" Homogeneous Method

Best for: Valuable amines, moisture-sensitive substrates, or parallel synthesis.[1] Solvent: 2-MeTHF or Ethyl Acetate.[1][2]

-

Preparation: Dissolve the amine (1.0 equiv) in anhydrous 2-MeTHF (10 mL/g).

-

Base Addition: Add Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv).[1]

-

Why: Organic bases scavenge the HCl byproduct, preventing amine protonation (which deactivates the nucleophile).

-

-

Cooling: Cool the mixture to 0°C using an ice bath.

-

Why: Low temperature minimizes the kinetic energy available for background hydrolysis if trace moisture is present.

-

-

BSC Addition: Add Benzenesulfonyl chloride (1.1 - 1.2 equiv) dropwise over 10 minutes.

-

Observation: A white precipitate (TEA·HCl salt) will form immediately.[1]

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Heptane).[2]

-

Quench (Self-Validating Step): Add 0.5 mL of N,N-dimethylethylenediamine or aqueous ammonia.

-

Why: This converts unreacted BSC into a highly polar/water-soluble sulfonamide, ensuring it is removed during the aqueous wash.[1]

-

-

Workup:

-

Wash organic layer with 1M HCl (removes unreacted amine and pyridine/TEA).

-

Wash with Sat. NaHCO₃ (removes benzenesulfonic acid hydrolysis byproduct).

-

Dry over MgSO₄ and concentrate.[1]

-

Protocol B: The "Green" Schotten-Baumann (Biphasic)

Best for: Amino acids, water-soluble amines, or large-scale cheap synthesis.[1] Solvent: Water / 2-MeTHF (Replaces the traditional Water/DCM or Water/Ether).[1]

-

Aqueous Phase: Dissolve amine (1.0 equiv) and NaOH or Na₂CO₃ (2.5 equiv) in water.

-

Organic Phase: Dissolve BSC (1.2 equiv) in 2-MeTHF or EtOAc .

-

Mixing: Add the organic phase to the aqueous phase vigorously at 0–5°C .

-

Critical: Vigorous stirring is essential to increase the interfacial surface area, allowing the amine to react with BSC before the BSC hydrolyzes in the bulk aqueous phase.

-

-

Completion: Stir for 1–2 hours.

-

Separation: 2-MeTHF forms the upper layer (unlike DCM).[1] Separate layers.

-

Purification: The product is usually in the organic layer (unless it is an amino acid, in which case acidify the aqueous layer to precipitate).

Purification & Troubleshooting Workflow

Common issue: "Oiling out" or persistent BSC smell.[1] Follow this decision tree to ensure high purity.

Figure 2: Post-reaction processing decision tree to ensure removal of BSC and byproducts.

References

-

Pfizer Inc. (2008).[1] Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry. [Link]

-

Henderson, R. K., et al. (2011).[1] Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry. [Link]

-

Organic Chemistry Portal. (2023). Schotten-Baumann Reaction. [Link][1][3]

-

U.S. EPA. (2024).[1][2][4] Final Rule: Methylene Chloride; Regulation under the Toxic Substances Control Act (TSCA). [Link]

-

Byrne, F. P., et al. (2016).[1] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]

Sources

Applications of Phenylsulfonyl Piperidines in Fragment-Based Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel lead compounds.[1][2][3][4][5] The core principle of FBDD is to screen small, low-molecular-weight compounds, or "fragments," against a biological target.[1][6][7] These fragments, typically adhering to the "Rule of Three" (molecular weight < 300 Da, cLogP < 3, and fewer than three hydrogen bond donors and acceptors), are more likely to find and bind to small pockets on the target's surface due to their reduced complexity.[8][9] While these initial interactions are often weak, with dissociation constants (Kd) in the micromolar to millimolar range, they are highly efficient in terms of binding energy per atom.[1][10] The primary advantage of this approach is that it allows for a more thorough exploration of the chemical space around a binding site, often leading to higher hit rates compared to HTS.[1][3] Once identified and validated, these fragment hits serve as starting points for rational, structure-guided optimization into more potent, lead-like molecules.[11][12][13]

The FBDD workflow is an iterative process that begins with the design and curation of a fragment library. This is followed by screening the library against the target protein using highly sensitive biophysical techniques capable of detecting weak binding events.[1][2][3] Hits from the primary screen are then validated through orthogonal methods to eliminate false positives. Finally, structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to elucidate the binding mode of the fragment, which then guides the subsequent lead optimization phase.[11][14][15]

The Phenylsulfonyl Piperidine Scaffold: A Privileged Fragment Class

The selection of appropriate fragments is a critical determinant of success in any FBDD campaign. The phenylsulfonyl piperidine scaffold represents a particularly attractive fragment class for several reasons. The piperidine ring is a ubiquitous motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide range of approved drugs.[16][17] Its saturated, three-dimensional nature allows for the presentation of substituents in well-defined vectors, facilitating the exploration of chemical space around a binding site.[9][18]

The phenylsulfonyl group, on the other hand, imparts a unique set of properties. The sulfonyl moiety can act as a hydrogen bond acceptor and its geometry can influence the orientation of the phenyl ring, which can engage in various interactions such as pi-stacking or hydrophobic interactions. The combination of the rigid phenylsulfonyl group and the conformationally flexible piperidine ring creates a fragment with a defined shape and functionality, making it an excellent probe for a variety of binding pockets. Furthermore, sulfonamides are a well-established class of drugs, and their synthesis is generally well-understood.[19][20]

Application Note 1: Library Design and Synthesis of Phenylsulfonyl Piperidine Fragments

A diverse library of phenylsulfonyl piperidine fragments is essential for a successful screening campaign. The design of this library should aim to explore a range of steric and electronic properties while adhering to the principles of fragment-based design.

Protocol for the Synthesis of a Phenylsulfonyl Piperidine Fragment Library:

-

Starting Material Selection: Begin with a commercially available substituted piperidine, such as 4-hydroxypiperidine or piperidine-4-carboxylic acid. The choice of starting material will dictate the point of diversification.

-

Protection of the Piperidine Nitrogen: If the piperidine nitrogen is secondary, it should be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

-

Sulfonylation: React the protected piperidine with a variety of substituted benzenesulfonyl chlorides in the presence of a base, such as triethylamine or pyridine, in a suitable solvent like dichloromethane. This step introduces the phenylsulfonyl moiety. The diversity of the library can be expanded by using a range of commercially available benzenesulfonyl chlorides with different substituents on the phenyl ring (e.g., methyl, chloro, methoxy).

-

Deprotection: Remove the protecting group from the piperidine nitrogen. For a Boc group, this is typically achieved by treatment with an acid, such as trifluoroacetic acid.

-

Optional Derivatization: The now free secondary amine can be further derivatized to introduce additional diversity. For example, it can be acylated, alkylated, or used in reductive amination reactions.

-

Purification and Characterization: Each synthesized fragment must be purified to a high degree of purity (>95%), typically by column chromatography or preparative HPLC. The structure and purity of each fragment should be confirmed by NMR spectroscopy and mass spectrometry.

Application Note 2: Primary Screening of Phenylsulfonyl Piperidine Fragments

Due to the typically weak binding affinity of fragments, highly sensitive biophysical techniques are required for primary screening.[2][3][5] The following are protocols for three commonly used methods.

Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events.[21][22][23] It is a powerful tool for both primary screening and hit validation, providing information on binding affinity and kinetics.[21][22]

Protocol for SPR Screening:

-

Target Immobilization: Covalently immobilize the target protein onto a sensor chip. The immobilization density should be optimized to minimize mass transport effects.

-

Fragment Solution Preparation: Prepare solutions of the phenylsulfonyl piperidine fragments in a suitable running buffer, typically containing a small percentage of DMSO to aid solubility.

-

Screening: Inject the fragment solutions over the sensor chip surface. A typical screening concentration for fragments is in the range of 100-500 µM.

-

Data Analysis: Monitor the change in response units (RU) upon fragment binding. Fragments that show a significant and concentration-dependent increase in RU are considered hits.

-

Control Experiments: It is crucial to include a reference flow cell without the immobilized protein to subtract non-specific binding and bulk refractive index effects.

| Parameter | Typical Value |

| Fragment Concentration | 100 - 500 µM |

| Flow Rate | 30 µL/min |

| Association Time | 60 - 120 s |

| Dissociation Time | 60 - 180 s |

Nuclear Magnetic Resonance (NMR) Spectroscopy Screening

NMR spectroscopy is a highly robust and versatile technique for fragment screening.[14][24][25] Ligand-observed NMR experiments are particularly well-suited for detecting weak interactions.[24][26]

Protocol for Ligand-Observed NMR Screening (e.g., Saturation Transfer Difference - STD):

-

Sample Preparation: Prepare a solution of the target protein in a suitable deuterated buffer. Prepare stock solutions of the phenylsulfonyl piperidine fragments, often as mixtures to increase throughput.

-

NMR Data Acquisition: Acquire a reference 1D ¹H NMR spectrum of the fragment mixture in the absence of the protein.

-

STD Experiment: Add the target protein to the fragment mixture and acquire an STD NMR spectrum. In this experiment, the protein is selectively saturated, and this saturation is transferred to any bound ligands.

-

Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum. Signals that appear in the STD spectrum correspond to fragments that have bound to the protein.

-

Hit Deconvolution: If mixtures of fragments were used, individual fragments from the hit mixtures need to be tested to identify the specific binder.

X-ray Crystallography Screening

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, making it an invaluable tool in FBDD.[2][8][27][28]

Protocol for X-ray Crystallography Screening:

-

Protein Crystallization: Obtain high-quality crystals of the target protein.

-

Fragment Soaking: Soak the protein crystals in a solution containing a high concentration of the phenylsulfonyl piperidine fragment (typically 1-10 mM).

-

Cryo-protection and Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.[29][30]

-

Structure Determination and Analysis: Process the diffraction data and solve the crystal structure. Analyze the electron density map to identify the binding site and pose of the fragment.[15]

Application Note 3: Hit Validation and Characterization

It is essential to validate hits from the primary screen using orthogonal biophysical methods to eliminate false positives and confirm true binding.[31][32] For example, a hit identified by SPR could be validated using NMR, and vice versa. Isothermal Titration Calorimetry (ITC) is another powerful technique that can be used to confirm binding and determine the thermodynamic parameters of the interaction.

Application Note 4: Fragment-to-Lead Optimization Strategies

Once a phenylsulfonyl piperidine fragment has been identified and its binding mode determined, the next step is to optimize it into a more potent, lead-like compound.[6][11][12] This is typically achieved through three main strategies:

-

Fragment Growing: This involves adding chemical functionality to the fragment to make additional interactions with the target protein.[6][12][14] For a phenylsulfonyl piperidine hit, this could involve modifying the phenyl ring or the piperidine ring to extend into a nearby pocket.

-

Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, more potent molecule.[11][12][33]

-

Fragment Merging: If two fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key features of both fragments.[11][12]

The choice of optimization strategy is guided by the structural information obtained from X-ray crystallography or NMR.[11]

Visualizations

Caption: A typical workflow for Fragment-Based Drug Design.

Caption: Strategies for fragment-to-lead optimization.

References

Sources

- 1. massbio.org [massbio.org]

- 2. academic.oup.com [academic.oup.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. drughunter.com [drughunter.com]

- 6. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]

- 7. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystallographic Fragment Screening in Drug Discovery [saromics.com]

- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. strbd.com [strbd.com]

- 11. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 12. lifechemicals.com [lifechemicals.com]

- 13. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. ovid.com [ovid.com]

- 23. criver.com [criver.com]

- 24. creative-biostructure.com [creative-biostructure.com]

- 25. Redirecting [linkinghub.elsevier.com]

- 26. Fragment screening by ligand observed nmr | Bruker [bruker.com]

- 27. Structure Determination [crelux.com]

- 28. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 29. Protein X-ray Crystallography: Key Principles [proteinstructures.com]

- 30. criver.com [criver.com]

- 31. pnas.org [pnas.org]

- 32. selvita.com [selvita.com]

- 33. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

Troubleshooting & Optimization

purification methods for oily sulfonamide products

Technical Support Center: Purification of Oily Sulfonamide Products

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 21, 2026

Introduction: Why is my Sulfonamide an Oil?

If you are reading this, you are likely staring at a flask containing a sticky, amber-colored "tar" or oil instead of the pristine white powder you expected. Do not panic. Sulfonamides are notorious for "oiling out" —a phenomenon where the product separates as a liquid phase before it can crystallize.[1]

This occurs because sulfonamides often possess:

-

Intermediate Polarity: They struggle to decide between organic and aqueous solubility.

-

High Melting Point Depression: Even small amounts of impurities (unreacted amines, sulfonyl chlorides) drastically lower the melting point, keeping the product in a metastable liquid state.

-

Strong Hydrogen Bonding: This leads to the formation of amorphous phases rather than ordered crystal lattices.

This guide prioritizes chemical purification (Acid/Base Swing) over physical separation (Chromatography), as it exploits the specific chemical properties of the sulfonamide functional group.

Module 1: The Acid-Base "Swing" Protocol

Best for: Crude reaction mixtures containing non-acidic impurities (unreacted amines, neutral byproducts).

Sulfonamides containing a primary (

The Protocol

-

Dissolution (Ionization): Dissolve your crude oil in 1M NaOH .

-

Why: At pH > 12, the sulfonamide is deprotonated (

), becoming a water-soluble salt. -

Troubleshooting: If it doesn't dissolve completely, you likely have significant non-acidic impurities (e.g., bis-sulfonamides). Filter these solids out.

-

-

The Wash (Partitioning): Extract the aqueous basic layer with an organic solvent (Ethyl Acetate or Dichloromethane).

-

Why: Impurities like unreacted amines or neutral side products remain in the organic layer. The sulfonamide stays in the water.

-

Action:Discard the organic layer.

-

-

The Swing (Precipitation): Cool the aqueous layer on ice. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~2–3.

-